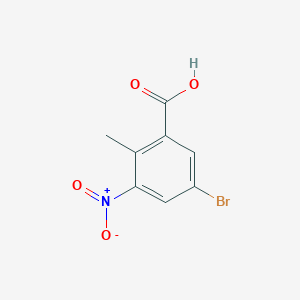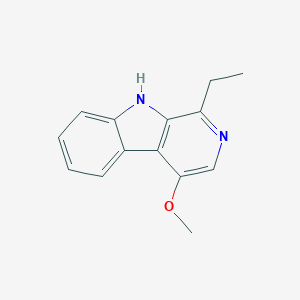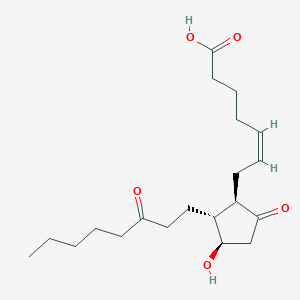
2-Bromoisophthalaldehyde
Descripción general
Descripción
2-Bromoisophthalaldehyde is a chemical compound with the molecular formula C8H5BrO2 . It is used in the preparation of paclitaxel-mimicking alkaloids with anticancer activity .
Synthesis Analysis
2-Bromoisophthalaldehyde can be synthesized as a bis-Schiff base, namely 2-bromoisophthalaldehyde-2-aminofluorene (M1). The structures of the synthesized compounds were confirmed by infrared spectroscopy, Fourier transform mass spectrometry, and UV-visible spectroscopy .Molecular Structure Analysis
The molecular structure of 2-Bromoisophthalaldehyde consists of a bromine atom attached to an isophthalaldehyde molecule . The average mass of the molecule is 213.028 Da .Chemical Reactions Analysis
In a study, 2-Bromoisophthalaldehyde was used to synthesize bis-Schiff bases. These bases showed corrosion inhibition performance on carbon steel in simulated circulating cooling water .Physical And Chemical Properties Analysis
2-Bromoisophthalaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 298.0±25.0 °C at 760 mmHg, and a flash point of 121.4±9.7 °C . It has 2 freely rotating bonds and no violations of the Rule of 5 .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
“2-Bromoisophthalaldehyde” is used in the synthesis of various organic compounds . It’s a versatile reagent that can participate in various reactions to form complex structures.
Preparation of Paclitaxel-mimicking Alkaloids
This compound has been used in the preparation of paclitaxel-mimicking alkaloids . These are compounds that mimic the structure and function of paclitaxel, a chemotherapy drug used to treat several types of cancer.
Anticancer Activity
The paclitaxel-mimicking alkaloids prepared using “2-Bromoisophthalaldehyde” have shown anticancer activity . This suggests potential applications in cancer treatment and drug development.
Safety and Hazards
Propiedades
IUPAC Name |
2-bromobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSSKMZLHKMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465788 | |
| Record name | 2-Bromobenzene-1,3-dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoisophthalaldehyde | |
CAS RN |
79839-49-9 | |
| Record name | 2-Bromobenzene-1,3-dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoisophthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of a bis-Schiff base derived from 2-Bromoisophthalaldehyde influence its corrosion inhibition efficiency?
A1: The research paper [] investigates two bis-Schiff bases synthesized from 2-aminofluorene: one using 2-Bromoisophthalaldehyde (M1) and the other using glutaraldehyde (M2). The study reveals that M2, derived from glutaraldehyde, exhibits superior corrosion inhibition efficiency compared to M1, derived from 2-Bromoisophthalaldehyde. This difference is attributed to the presence of the bromine atom and the benzene ring in M1.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)

![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)






